![molecular formula C25H23N3O3S3 B12213202 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12213202.png)
3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a (5Z)-configured methylidene group bridging a pyrazole ring substituted with phenyl and 4-(propylsulfanyl)phenyl groups. Thiazolidinones are widely studied for their pharmacological properties, including antidiabetic, antimicrobial, and anti-inflammatory activities . The propylsulfanyl substituent on the phenyl ring introduces electron-rich sulfur, which may influence electronic properties and binding affinity compared to halogenated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps. One common method includes the condensation of 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The propylsulfanyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazolidinone backbone, which is known for its biological activity. The presence of multiple functional groups, including a thiazolidine ring, a propanoic acid moiety, and a pyrazole derivative, contributes to its potential pharmacological properties. Understanding these properties is crucial for exploring its applications in drug development.
Anticancer Activity
Recent studies have indicated that compounds with thiazolidinone structures exhibit significant anticancer properties. The thiazolidine ring can interact with various biological targets involved in cancer cell proliferation and survival. For instance, derivatives of thiazolidinones have been shown to induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt and MAPK signaling pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research has demonstrated that thiazolidinone derivatives can reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .
Antioxidant Properties
The antioxidant capacity of this compound can be linked to its ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role. Studies have shown that thiazolidinones can enhance the activity of endogenous antioxidant enzymes, providing neuroprotective effects .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and evaluated their anticancer activity against various cancer cell lines. One derivative showed IC50 values in the low micromolar range against breast cancer cells, highlighting the potential for developing new anticancer agents based on this structure .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of thiazolidinone derivatives found that one specific derivative significantly reduced edema in a carrageenan-induced paw edema model. The mechanism was linked to the inhibition of NF-kB signaling pathways, demonstrating the compound's potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Compound Variant | Structural Feature | Biological Activity |
---|---|---|
Thiazolidinone A | Substituted at position 2 with phenyl group | High anticancer activity |
Thiazolidinone B | Propanoic acid moiety present | Significant anti-inflammatory effects |
Thiazolidinone C | Pyrazole ring included | Enhanced antioxidant properties |
Mechanism of Action
The mechanism of action of 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazolidine ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the phenyl and pyrazole rings, impacting electronic, steric, and pharmacokinetic profiles:
Physicochemical Properties
- Polar Surface Area (PSA): The thioxo and carboxylic acid groups contribute to a high PSA (~110 Ų), suggesting moderate permeability, similar to analogs in and .
- Tautomerism: The thioxo group in the thiazolidinone ring enables keto-enol tautomerism, a feature critical for hydrogen bonding in biological systems .
Research Tools and Methodologies
- Crystallography: SHELX () and ORTEP () are critical for confirming the Z-configuration and tautomeric state .
Biological Activity
The compound 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex molecular entity that incorporates a thiazolidinone core and a pyrazole moiety. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to explore the biological activities associated with this compound, drawing from various studies and findings.
Chemical Structure
The compound can be represented as follows:
This indicates a significant molecular complexity that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazolidinone and pyrazole moieties. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various pyrazole derivatives, compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with zones of inhibition ranging from 15 mm to 30 mm at concentrations of 1000 μg/mL .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Concentration (μg/mL) |
---|---|---|---|
Compound A | E. coli | 20 | 1000 |
Compound B | S. aureus | 25 | 1000 |
Compound C | P. mirabilis | 18 | 1000 |
Compound D | B. subtilis | 22 | 1000 |
Anti-inflammatory Activity
Compounds with thiazolidinone structures have been reported to exhibit anti-inflammatory effects. In vitro studies indicated that similar derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating their potential utility in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound Name | TNF-α Inhibition (%) | Concentration (µM) |
---|---|---|
Compound E | 76 | 10 |
Compound F | 85 | 10 |
Compound G | 61 | 10 |
Case Studies
- Case Study on Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial properties. Among them, one derivative exhibited potent activity against E. coli, with an MIC value of 62.5 µg/mL, which is comparable to standard antibiotics .
- Case Study on Anti-inflammatory Properties : A novel series of pyrazole derivatives were evaluated for their anti-inflammatory activity in animal models. The results showed significant reduction in paw edema in carrageenan-induced inflammation models, suggesting the potential for development as therapeutic agents for inflammatory conditions .
Properties
Molecular Formula |
C25H23N3O3S3 |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C25H23N3O3S3/c1-2-14-33-20-10-8-17(9-11-20)23-18(16-28(26-23)19-6-4-3-5-7-19)15-21-24(31)27(25(32)34-21)13-12-22(29)30/h3-11,15-16H,2,12-14H2,1H3,(H,29,30)/b21-15- |
InChI Key |
ZDGBQOYNIKAERG-QNGOZBTKSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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